1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine
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Overview
Description
1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine typically involves multi-step reactions starting from readily available starting materials. One common approach involves the cyclization of appropriate hydrazine derivatives with quinazoline precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups are often employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Known for their biological activities and used in medicinal chemistry.
1,2,4-Triazolo[5,1-c][1,2,4]triazin-7-ones: Found in antiviral drugs like Riamilovir, active against SARS-CoV-2.
1,2,4-Triazolo[5,1-c][1,2,4]triazine-fused compounds: Used in the design of high-energy and low-sensitive energetic materials.
Uniqueness
1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]-2-phenylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S/c28-30(29,16-11-5-2-6-12-16)21-20-22-19(24-23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)27(20)26-25-21/h1-14,23H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHPHJGHCYHEKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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